molecular formula C10H10ClNO4 B276947 {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid

{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid

Cat. No. B276947
M. Wt: 243.64 g/mol
InChI Key: RDBFYDPUOHJDOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid, also known as clofibric acid, is a chemical compound that belongs to the family of fibrates. It is a synthetic drug that has been widely used for the treatment of dyslipidemia, a condition characterized by abnormal levels of lipids in the blood. Clofibric acid has been shown to reduce the levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing the levels of high-density lipoprotein (HDL) cholesterol.

Mechanism of Action

Clofibric acid activates PPARα by binding to its ligand-binding domain, leading to a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR). The PPARα-RXR heterodimer then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) located in the promoter region of target genes, leading to their transcriptional activation or repression.
Biochemical and Physiological Effects:
Clofibric acid has been shown to have a number of biochemical and physiological effects, including the reduction of triglyceride and LDL cholesterol levels, the increase of HDL cholesterol levels, and the improvement of insulin sensitivity. Additionally, {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid has been shown to have anti-inflammatory and anti-oxidative effects, which may contribute to its cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid in lab experiments is its well-established mechanism of action, which allows for the identification of target genes and pathways involved in lipid metabolism. Additionally, {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid has been shown to be relatively safe and well-tolerated, with few side effects reported at therapeutic doses. However, one limitation of using {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid is its potential to activate other PPAR subtypes, such as PPARγ, which may have unwanted effects on glucose metabolism and adipogenesis.

Future Directions

There are several future directions for research on {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid, including the identification of novel PPARα agonists with improved selectivity and efficacy, the investigation of the role of PPARα in other metabolic pathways, such as glucose and amino acid metabolism, and the development of new therapeutic strategies for the treatment of dyslipidemia and related metabolic disorders. Additionally, the potential of {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid as a tool for the study of PPARα signaling in non-alcoholic fatty liver disease (NAFLD) and other liver diseases should be further explored.

Synthesis Methods

Clofibric acid can be synthesized using various methods, including the reaction of 4-chloroaniline with chloroacetyl chloride, followed by the reaction of the resulting product with potassium phthalimide. The phthalimide group is then hydrolyzed to form the carboxylic acid group, which is further converted to the ethyl ester using ethanol and sodium ethoxide. Finally, the ethyl ester is hydrolyzed to produce {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid.

Scientific Research Applications

Clofibric acid has been widely used in scientific research for its ability to activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. PPARα activation by {2-[(4-Chlorophenyl)amino]-2-oxoethoxy}acetic acid acid has been shown to increase the expression of genes involved in fatty acid oxidation and decrease the expression of genes involved in lipogenesis, leading to a reduction in triglyceride and LDL cholesterol levels.

properties

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

2-[2-(4-chloroanilino)-2-oxoethoxy]acetic acid

InChI

InChI=1S/C10H10ClNO4/c11-7-1-3-8(4-2-7)12-9(13)5-16-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)

InChI Key

RDBFYDPUOHJDOK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)O)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)COCC(=O)O)Cl

Origin of Product

United States

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